Salmeterol Xinafoate

説明

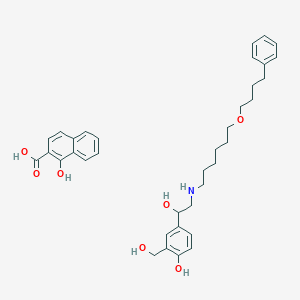

Structure

2D Structure

特性

IUPAC Name |

2-(hydroxymethyl)-4-[1-hydroxy-2-[6-(4-phenylbutoxy)hexylamino]ethyl]phenol;1-hydroxynaphthalene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H37NO4.C11H8O3/c27-20-23-18-22(13-14-24(23)28)25(29)19-26-15-7-1-2-8-16-30-17-9-6-12-21-10-4-3-5-11-21;12-10-8-4-2-1-3-7(8)5-6-9(10)11(13)14/h3-5,10-11,13-14,18,25-29H,1-2,6-9,12,15-17,19-20H2;1-6,12H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTZNCVSCVHTPAI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCCCOCCCCCCNCC(C2=CC(=C(C=C2)O)CO)O.C1=CC=C2C(=C1)C=CC(=C2O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H45NO7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

89365-50-4 (Parent) | |

| Record name | Salmeterol xinafoate [USAN:USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094749083 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID1045798 | |

| Record name | Salmeterol xinafoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1045798 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

603.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

94749-08-3 | |

| Record name | Salmeterol xinafoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=94749-08-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Salmeterol xinafoate [USAN:USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094749083 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Salmeterol xinafoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1045798 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1RS)-1-[4-hydroxy-3-(hydroxymethyl) phenyl]-2-[[6-(4-phenylbutoxy)hexyl]amino}ethanol)-1-hydroxynaftaleno-2-carboxilate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SALMETEROL XINAFOATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6EW8Q962A5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Core Mechanism of Salmeterol Xinafoate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Salmeterol Xinafoate is a long-acting beta-2 adrenergic agonist (LABA) utilized in the management of asthma and chronic obstructive pulmonary disease (COPD).[1][2] Its unique pharmacological profile, characterized by a prolonged duration of action of approximately 12 hours, is attributed to its distinct molecular structure and interaction with the β2-adrenergic receptor.[1][2] This technical guide provides a comprehensive overview of the core mechanism of action of this compound, detailing its molecular interactions, signaling pathways, and the experimental methodologies used to elucidate these functions. All quantitative data are summarized for comparative analysis, and key processes are visualized through detailed diagrams.

Molecular Interaction with the β2-Adrenergic Receptor

This compound's primary mode of action is as a selective agonist for the β2-adrenergic receptor, a member of the G-protein coupled receptor (GPCR) family.[3] Its high affinity and selectivity for the β2 receptor over the β1 receptor subtype are central to its therapeutic efficacy, minimizing potential cardiac side effects.

Binding Affinity and Selectivity

Salmeterol exhibits a high binding affinity for the β2-adrenergic receptor. The dissociation constant (Ki) for Salmeterol at the wild-type β2-adrenergic receptor has been reported to be approximately 1.5 nM. Furthermore, it demonstrates a high degree of selectivity, with a β1/β2 Ki ratio of approximately 1500, indicating a significantly lower affinity for the β1-adrenergic receptor.

| Parameter | Value | Reference |

| Binding Affinity (Ki) for β2-AR | 1.5 nM | |

| Selectivity Ratio (β1 Ki / β2 Ki) | ~1500 |

The "Exosite" Hypothesis and Prolonged Action

A key feature of Salmeterol's mechanism is its long duration of action, which is explained by the "exosite" binding hypothesis. In addition to the conventional binding of its saligenin head to the orthosteric active site of the receptor, Salmeterol's long, lipophilic aryloxyalkyl side chain anchors to a secondary site, termed the "exosite," located within the transmembrane domains 6 and 7 of the β2-adrenergic receptor. This anchoring allows the active head of the molecule to repeatedly engage with and stimulate the receptor's active site, resulting in sustained agonism.

Signaling Pathway

The binding of Salmeterol to the β2-adrenergic receptor initiates a well-defined intracellular signaling cascade, leading to the relaxation of bronchial smooth muscle and subsequent bronchodilation.

-

G-Protein Activation: Upon agonist binding, the β2-adrenergic receptor undergoes a conformational change, leading to the activation of the heterotrimeric Gs protein.

-

Adenylyl Cyclase Activation: The activated alpha subunit of the Gs protein (Gαs) stimulates the enzyme adenylyl cyclase.

-

cAMP Production: Adenylyl cyclase catalyzes the conversion of adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP).

-

Protein Kinase A (PKA) Activation: The increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA).

-

Phosphorylation of Myosin Light Chain Kinase (MLCK): PKA phosphorylates and inactivates Myosin Light Chain Kinase (MLCK), an enzyme crucial for smooth muscle contraction.

-

Reduced Intracellular Calcium: PKA activation also leads to a decrease in intracellular calcium concentrations.

-

Smooth Muscle Relaxation: The combination of MLCK inactivation and reduced intracellular calcium results in the relaxation of the airway smooth muscle, leading to bronchodilation.

Anti-inflammatory Properties

Beyond its primary bronchodilatory effects, Salmeterol exhibits anti-inflammatory properties. It has been shown to inhibit the release of inflammatory mediators from mast cells and other inflammatory cells.

Inhibition of Mediator Release

In vitro studies on human lung mast cells have demonstrated that Salmeterol potently inhibits the antigen-induced release of several key inflammatory mediators.

| Mediator | -log IC50 | Reference |

| Histamine | 8.54 | |

| Leukotriene C4 (LTC4)/LTD4 | 9.07 | |

| Prostaglandin D2 | 8.81 |

Inhibition of Cytokine Production

Salmeterol has also been shown to inhibit the production of the pro-inflammatory cytokine, tumor necrosis factor-alpha (TNF-α), from lipopolysaccharide (LPS)-activated THP-1 cells with an IC50 of approximately 0.1 µM.

Pharmacokinetics and Clinical Efficacy

The clinical effects of this compound are a direct consequence of its pharmacokinetic and pharmacodynamic properties.

Pharmacokinetic Profile

Following inhalation, Salmeterol is absorbed into the systemic circulation, although plasma concentrations are generally low.

| Parameter | Value | Condition | Reference |

| Tmax (Time to maximum concentration) | 0.240 h | 50 µg inhaled dose in asthmatic patients | |

| Cmax (Maximum concentration) | 47.897 pg/mL | 50 µg inhaled dose in asthmatic patients |

Clinical Efficacy

Clinical trials have consistently demonstrated the efficacy of Salmeterol in improving lung function in patients with COPD. A meta-analysis of several studies showed a statistically significant improvement in Forced Expiratory Volume in 1 second (FEV1) compared to placebo.

| Parameter | Improvement | Patient Population | Reference |

| FEV1 | 73 mL difference vs placebo/usual therapy (p < 0.0001) | COPD patients |

Experimental Protocols

The understanding of this compound's mechanism of action has been built upon a foundation of rigorous experimental methodologies. Below are outlines of key experimental protocols.

Radioligand Binding Assay (for determining binding affinity)

This assay is used to determine the affinity of Salmeterol for the β2-adrenergic receptor.

Objective: To determine the dissociation constant (Ki) of Salmeterol for the β2-adrenergic receptor.

Materials:

-

Cell membranes expressing the human β2-adrenergic receptor.

-

Radiolabeled ligand (e.g., [³H]dihydroalprenolol or [¹²⁵I]iodocyanopindolol).

-

Unlabeled this compound.

-

Assay buffer (e.g., Tris-HCl with MgCl₂).

-

Glass fiber filters.

-

Scintillation counter.

Methodology:

-

Incubation: A fixed concentration of cell membranes and radiolabeled ligand are incubated with varying concentrations of unlabeled Salmeterol.

-

Equilibrium: The incubation is carried out for a sufficient time to reach equilibrium.

-

Separation: The receptor-bound radioligand is separated from the free radioligand by rapid filtration through glass fiber filters.

-

Quantification: The amount of radioactivity trapped on the filters is quantified using a scintillation counter.

-

Data Analysis: The data is analyzed using non-linear regression to determine the IC50 value, which is then converted to the Ki value using the Cheng-Prusoff equation.

Adenylyl Cyclase Activation Assay (for determining functional activity)

This assay measures the ability of Salmeterol to stimulate the production of cAMP.

Objective: To determine the EC50 of Salmeterol for adenylyl cyclase activation.

Materials:

-

Cell membranes expressing the β2-adrenergic receptor and adenylyl cyclase.

-

This compound.

-

ATP (substrate).

-

[α-³²P]ATP (tracer).

-

Assay buffer (containing Mg²⁺, an essential cofactor).

-

Reagents for stopping the reaction and separating cAMP (e.g., perchloric acid, Dowex and alumina columns).

-

Scintillation counter.

Methodology:

-

Incubation: Cell membranes are incubated with varying concentrations of Salmeterol in the presence of ATP and [α-³²P]ATP.

-

Reaction: The adenylyl cyclase enzyme, activated by the Salmeterol-bound receptor, converts [α-³²P]ATP to [³²P]cAMP.

-

Termination: The reaction is stopped after a defined period.

-

Separation: The [³²P]cAMP is separated from the unreacted [α-³²P]ATP using chromatography.

-

Quantification: The amount of [³²P]cAMP produced is measured using a scintillation counter.

-

Data Analysis: A dose-response curve is generated to determine the EC50 value, representing the concentration of Salmeterol that produces 50% of the maximal response.

Conclusion

This compound's mechanism of action is a multifaceted process centered on its selective and prolonged agonism of the β2-adrenergic receptor. Its unique molecular structure, particularly its long lipophilic side chain, facilitates a sustained interaction with the receptor via an exosite, leading to a prolonged signaling cascade that results in effective bronchodilation. Furthermore, its anti-inflammatory properties contribute to its overall therapeutic benefit in the management of obstructive airway diseases. The quantitative data and experimental methodologies detailed in this guide provide a comprehensive resource for researchers and professionals in the field of drug development, fostering a deeper understanding of this important therapeutic agent.

References

An In-depth Technical Guide to the Pharmacological Properties of Salmeterol Xinafoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Salmeterol Xinafoate is a long-acting beta-2 adrenergic receptor (β2-AR) agonist utilized in the management of asthma and chronic obstructive pulmonary disease (COPD). Its unique pharmacological profile, characterized by a prolonged duration of action and high selectivity for the β2-AR, distinguishes it from short-acting β2-AR agonists. This technical guide provides a comprehensive overview of the core pharmacological properties of this compound, including its mechanism of action, pharmacokinetics, pharmacodynamics, and clinical efficacy. Detailed experimental protocols for key assays and structured data summaries are presented to facilitate further research and development in the field of respiratory therapeutics.

Physicochemical Properties

This compound is the 1-hydroxy-2-naphthoic acid salt of Salmeterol. The lipophilic nature of the salmeterol base is a key contributor to its long duration of action.[1]

| Property | Value |

| Chemical Formula | C36H45NO7 |

| Molecular Weight | 603.7 g/mol [2] |

| Physical State | White to off-white powder |

| Solubility | Soluble in DMSO (to 100 mM) and ethanol (to 20 mM) |

| logP (Salmeterol) | 3.82 (ALOGPS)[3] |

| pKa (Salmeterol) | 10.12 (strongest acidic), 9.4 (strongest basic)[3] |

Pharmacodynamics

Mechanism of Action

Salmeterol is a selective, long-acting β2-adrenergic agonist. Its primary mechanism of action involves the stimulation of intracellular adenylyl cyclase, the enzyme that catalyzes the conversion of adenosine triphosphate (ATP) to cyclic-3',5'-adenosine monophosphate (cAMP). Increased cAMP levels lead to the relaxation of bronchial smooth muscle, resulting in bronchodilation.

The prolonged duration of action of Salmeterol, approximately 12 hours, is attributed to its high lipophilicity. This property allows the molecule to dissolve in the lipid bilayer of cell membranes, creating a depot from which it can gradually diffuse to and activate the β2-adrenergic receptors. An alternative hypothesis suggests that the long side chain of salmeterol binds to an "exosite" on the receptor, allowing the active head to continuously engage with the receptor's active site.

Receptor Binding and Functional Potency

Salmeterol exhibits high affinity and selectivity for the β2-adrenergic receptor.

| Parameter | Value | Reference(s) |

| β2-AR Binding Affinity (pKA) | 7.4 | |

| β2-AR vs β1-AR Selectivity Ratio (Binding) | 1400- to 3000-fold | |

| Adenylyl Cyclase Activation (EC50) | Intrinsic efficacy ~12% of isoproterenol |

Signaling Pathway

The binding of Salmeterol to the β2-AR initiates a Gs protein-coupled signaling cascade, leading to bronchodilation.

Pharmacokinetics

Absorption, Distribution, Metabolism, and Excretion

Following inhalation, Salmeterol is absorbed systemically, although plasma concentrations are generally low due to the low therapeutic dose.

| Parameter | Description | Reference(s) |

| Time to Peak (Tmax) | 5 minutes (in healthy volunteers) | |

| Peak Concentration (Cmax) | 715 pg/mL (at steady-state in heart failure patients) | |

| Protein Binding | 96% (primarily to albumin and alpha-1-acid glycoprotein) | |

| Metabolism | Extensively metabolized by hydroxylation, primarily via CYP3A4, to α-hydroxysalmeterol. | |

| Elimination Half-life | 5.5 hours | |

| Excretion | Primarily in feces (57.4%) and to a lesser extent in urine (23%). Less than 5% is excreted as unchanged drug in the urine. |

Clinical Efficacy

Salmeterol has demonstrated significant efficacy in improving lung function in patients with asthma and COPD.

| Study Population | Intervention | Outcome Measure | Result | Reference(s) |

| Asthma | Salmeterol/Fluticasone Easyhaler® | FEV1 | Mean FEV1 improved from 76.0% to 84.7% of predicted value over 12 weeks. | |

| COPD | Salmeterol/Fluticasone Easyhaler® | FEV1 | Mean FEV1 improved from 53.8% to 59.9% of predicted value over 12 weeks. | |

| COPD | Salmeterol 50 mcg twice daily vs. placebo/usual therapy (meta-analysis) | FEV1 | 73 mL greater increase in average FEV1 over 12 months compared to placebo/usual therapy. | |

| COPD | Salmeterol/Fluticasone combination | FEV1 | Statistically significant improvement in FEV1 of 0.21 ± 0.25 L from baseline after 12 months. | |

| Heart Failure | Chronic inhaled Salmeterol (84 mcg every 12 hours) vs. placebo | FEV1 | Significant 6% improvement in FEV1 compared with placebo. |

Experimental Protocols

Radioligand Binding Assay for β2-Adrenergic Receptor Affinity

This protocol outlines a method to determine the binding affinity of Salmeterol for the β2-AR using a competitive radioligand binding assay.

Materials:

-

Cells or tissues expressing β2-AR

-

Radioligand (e.g., [125I]-cyanopindolol)

-

This compound

-

Non-labeled antagonist (e.g., propranolol)

-

Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4)

-

Wash buffer (ice-cold binding buffer)

-

Glass fiber filters

-

Scintillation fluid

-

Scintillation counter

Procedure:

-

Membrane Preparation: Prepare cell or tissue membranes expressing the β2-AR through homogenization and differential centrifugation. Determine the protein concentration of the membrane preparation.

-

Assay Setup: In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and a range of concentrations of Salmeterol.

-

Incubation: Add the membrane preparation, radioligand, and either buffer (for total binding), excess non-labeled antagonist (for non-specific binding), or Salmeterol to the wells. Incubate at a controlled temperature (e.g., 37°C) for a sufficient time to reach equilibrium.

-

Filtration: Terminate the binding reaction by rapid vacuum filtration through glass fiber filters.

-

Washing: Wash the filters with ice-cold wash buffer to remove unbound radioligand.

-

Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the Salmeterol concentration. Determine the IC50 value from the resulting competition curve and calculate the Ki value using the Cheng-Prusoff equation.

Adenylyl Cyclase Activation Assay

This protocol describes a method to measure the functional agonism of Salmeterol by quantifying its ability to stimulate cAMP production.

Materials:

-

Cells expressing β2-AR and adenylyl cyclase (e.g., HEK293)

-

This compound

-

Forskolin (positive control)

-

ATP

-

Cell lysis buffer

-

cAMP detection kit (e.g., ELISA-based)

Procedure:

-

Cell Culture: Plate cells in a multi-well plate and grow to confluence.

-

Pre-incubation: Wash the cells and pre-incubate with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

Stimulation: Add varying concentrations of Salmeterol or a positive control (e.g., forskolin) to the cells and incubate for a defined period (e.g., 15-30 minutes) at 37°C.

-

Lysis: Terminate the reaction by aspirating the medium and adding a lysis buffer.

-

cAMP Quantification: Measure the concentration of cAMP in the cell lysates using a commercially available cAMP detection kit according to the manufacturer's instructions.

-

Data Analysis: Plot the cAMP concentration against the logarithm of the Salmeterol concentration. Fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values.

Conclusion

This compound's distinct pharmacological profile, underpinned by its high selectivity for the β2-AR and its prolonged duration of action, establishes it as a cornerstone in the maintenance therapy of obstructive airway diseases. This guide provides a detailed technical overview of its properties and the methodologies used for their characterization, serving as a valuable resource for the scientific community engaged in respiratory drug discovery and development. Further research into the nuanced molecular interactions of Salmeterol with the β2-AR and its signaling pathways will continue to inform the development of next-generation respiratory therapeutics.

References

Discovery and synthesis of Salmeterol Xinafoate

An In-depth Technical Guide to the Discovery and Synthesis of Salmeterol Xinafoate

Introduction

This compound is a long-acting β2-adrenergic receptor agonist (LABA) utilized in the management of asthma and chronic obstructive pulmonary disease (COPD).[1][2] Its development marked a significant advancement in respiratory medicine, offering prolonged bronchodilation and improved symptom control. This document provides a detailed overview of the discovery, synthesis, mechanism of action, and key experimental data related to this compound, intended for researchers, scientists, and drug development professionals.

Discovery and Development

The development of salmeterol was a strategic effort to improve upon existing short-acting β2-agonists like salbutamol (albuterol). The primary goal was to create a compound with a significantly longer duration of action to manage nocturnal asthma symptoms and provide sustained bronchodilation.[3][4]

Developed by Glaxo (now GlaxoSmithKline), salmeterol was patented in 1983 and introduced for medical use in 1990.[5] The key structural modification from its predecessor, salbutamol, was the extension of the N-substituent with a long, lipophilic aralkyloxy-alkyl side chain. This chain's length and lipophilicity are crucial to its unique pharmacological profile, allowing it to persist at the receptor site for an extended period. This design was based on a theoretical "exosite" model, where the long side chain anchors the molecule to a secondary binding site on or near the β2-adrenergic receptor, allowing the active saligenin head to repeatedly engage with the receptor's active site.

Chemical Synthesis

The synthesis of this compound can be achieved through various routes. A common approach involves starting from salicylaldehyde. The following is a representative synthetic pathway.

-

Condensation: An initial key step involves the condensation of a protected salicylaldehyde derivative with an amine bearing the characteristic long side chain, 4-phenyl-1-butanol.

-

Reduction: The resulting intermediate undergoes reduction, typically using a reducing agent to convert a ketone or imine to the desired alcohol or amine functionality.

-

Deprotection & Hydrogenolysis: Protective groups are removed, and catalytic hydrogenolysis is often employed.

-

Salt Formation: The final salmeterol free base, which can be an oily product, is reacted with 1-hydroxy-2-naphthoic acid (xinafoic acid) in a suitable solvent like methanol to form the stable crystalline salt, this compound.

Mechanism of Action

Salmeterol exerts its therapeutic effect through selective agonism of the β2-adrenergic receptor, a G-protein coupled receptor (GPCR) located on the smooth muscle cells of the airways.

-

Receptor Binding: Salmeterol's saligenin "head" binds to the active site of the β2-receptor, while its long lipophilic "tail" is proposed to bind to an "exosite" nearby. This anchoring is believed to be responsible for its long duration of action.

-

G-Protein Activation: Receptor activation stimulates the associated Gs-alpha subunit of the G-protein.

-

Adenylyl Cyclase Stimulation: The activated Gs-alpha subunit stimulates the enzyme adenylyl cyclase.

-

cAMP Production: Adenylyl cyclase catalyzes the conversion of adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP).

-

PKA Activation & Muscle Relaxation: Increased intracellular cAMP levels lead to the activation of Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, ultimately resulting in the inhibition of myosin light-chain phosphorylation, calcium sequestration, and relaxation of the bronchial smooth muscle. This leads to bronchodilation and improved airflow.

Quantitative Data

Table 1: Pharmacokinetic Properties of Salmeterol

This table summarizes key pharmacokinetic parameters following a 50µg inhaled dose in asthmatic patients.

| Parameter | Value | Reference |

| Tmax (Time to Peak Concentration) | 0.240 hours | |

| Cmax (Peak Plasma Concentration) | 47.897 pg/mL | |

| AUC (Area Under the Curve) | 156.041 pg/mL/h | |

| Plasma Protein Binding | 96% | |

| Metabolism | Predominantly by CYP3A4 | |

| Elimination | 57.4% in feces, 23% in urine | |

| Elimination Half-life | 5.5 hours |

Table 2: Receptor Binding Affinity and Potency

This table provides comparative data on the binding affinity and potency of salmeterol and other β-agonists.

| Compound | Receptor | Parameter | Value | Reference |

| Salmeterol | β2 | Ki | 1.5 nM | |

| β2 | pKi | 8.3 ± 0.04 | ||

| β1 | pKi | 5.7 ± 0.04 | ||

| β1:β2 Selectivity Ratio | Ki Ratio | ~1500 | ||

| Guinea Pig Trachea | pD2 | 9.2 ± 0.03 | ||

| Formoterol | β2 | pKi | 8.2 ± 0.09 | |

| β1 | pKi | 6.25 ± 0.06 | ||

| Albuterol | β2 | pKi | 5.83 ± 0.06 | |

| β1 | pKi | 4.71 ± 0.16 |

pKi is the negative log of the inhibitor constant (Ki); pD2 is the negative log of the agonist concentration that produces 50% of the maximal effect.

Table 3: Summary of Clinical Efficacy Data

This table highlights key outcomes from clinical trials involving salmeterol.

| Study Type | Comparator(s) | Key Outcome | Result | Reference |

| Meta-analysis (9 trials) | Placebo or Salbutamol | Bronchial Responsiveness | 3.5-fold increase in PC20 doubling dose 1 hour post-first dose. | |

| Crossover Trial (12-wk) | Salbutamol, Placebo | Asthma Quality of Life | Quality of life was statistically and clinically superior with salmeterol compared to both placebo and salbutamol. | |

| Pooled Analysis (2 trials) | Salmeterol alone | COPD Exacerbations | Fluticasone/Salmeterol combination therapy is superior to salmeterol alone in reducing exacerbations. |

Experimental Protocols

Receptor Binding Assay (Competitive Inhibition)

This protocol outlines a method to determine the binding affinity (Ki) of salmeterol for the β2-adrenergic receptor using radioligand competition.

-

Objective: To quantify the affinity of a test compound (salmeterol) by measuring its ability to displace a known radiolabeled ligand from the receptor.

-

Materials:

-

Cell membranes prepared from tissues or cells expressing β2-adrenergic receptors (e.g., guinea pig lung).

-

Radioligand: [125I]iodocyanopindolol.

-

Test compound: Salmeterol, various concentrations.

-

Non-specific binding control: A high concentration of a non-labeled antagonist (e.g., (-)-alprenolol).

-

Incubation Buffer (e.g., Tris-HCl with MgCl2).

-

Glass fiber filters and a cell harvester for separation.

-

Scintillation counter.

-

-

Methodology:

-

Preparation: Prepare serial dilutions of salmeterol.

-

Incubation: In assay tubes, combine the cell membrane preparation, a fixed concentration of [125I]iodocyanopindolol, and varying concentrations of salmeterol (or buffer for total binding, or excess non-labeled antagonist for non-specific binding).

-

Equilibration: Incubate the mixture to allow binding to reach equilibrium (e.g., 60 minutes at 25°C).

-

Separation: Rapidly filter the contents of each tube through glass fiber filters to separate the receptor-bound radioligand from the unbound. Wash the filters quickly with ice-cold buffer to remove residual unbound ligand.

-

Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a gamma or beta counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the salmeterol concentration. Use non-linear regression analysis (e.g., Cheng-Prusoff equation) to determine the IC50 value, which can then be converted to the Ki value.

-

Adenylyl Cyclase Activation Assay

This protocol describes a functional assay to measure the ability of salmeterol to stimulate cAMP production.

-

Objective: To measure the functional consequence of β2-receptor activation by quantifying the enzymatic production of cAMP from ATP.

-

Materials:

-

Cell membrane preparations expressing the β2-receptor.

-

Test compound: Salmeterol, various concentrations.

-

Assay Buffer: Tris-HCl buffer (pH 8.0) containing MgCl2, an ATP-regenerating system (e.g., creatine phosphate and creatine kinase), and a phosphodiesterase inhibitor (e.g., IBMX or Ro 20-1724) to prevent cAMP degradation.

-

Substrate: ATP, including a radiolabeled tracer such as [α-32P]ATP.

-

Reaction stop solution (e.g., a solution containing SDS and unlabeled cAMP).

-

-

Methodology:

-

Pre-incubation: Incubate cell membranes with varying concentrations of salmeterol in the assay buffer on ice.

-

Reaction Initiation: Initiate the enzymatic reaction by adding the ATP/[α-32P]ATP substrate mixture and transferring the tubes to a 30°C or 37°C water bath for a defined period (e.g., 10-30 minutes).

-

Reaction Termination: Stop the reaction by adding the stop solution and heating the samples (e.g., boiling water bath) to denature the enzymes.

-

cAMP Separation: The key step is to separate the product, [32P]cAMP, from the unreacted substrate, [α-32P]ATP. This is classically done using sequential column chromatography over Dowex and Alumina columns.

-

Quantification: The radioactivity of the eluted [32P]cAMP fraction is measured using a scintillation counter.

-

Data Analysis: Convert the measured radioactivity (cpm) to the amount of cAMP produced (pmol/mg protein/min). Plot the cAMP production against the logarithm of the salmeterol concentration to generate a dose-response curve and determine the EC50 and Emax values.

-

References

- 1. Deep Scientific Insights on this compound's R&D Progress, Mechanism of Action, and Drug Target [synapse.patsnap.com]

- 2. axplora.com [axplora.com]

- 3. The pharmacology of salmeterol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. taylorandfrancis.com [taylorandfrancis.com]

- 5. Salmeterol - Wikipedia [en.wikipedia.org]

The Pharmacokinetics and Pharmacodynamics of Salmeterol Xinafoate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Salmeterol Xinafoate is a long-acting beta-2 adrenergic receptor agonist (LABA) utilized in the management of asthma and chronic obstructive pulmonary disease (COPD).[1] Its extended duration of action, approximately 12 hours, distinguishes it from short-acting beta-2 agonists (SABAs) and makes it a cornerstone in the maintenance therapy of these respiratory conditions.[2][3] This technical guide provides a comprehensive overview of the pharmacokinetics and pharmacodynamics of this compound, intended to serve as a resource for professionals in the field of drug development and respiratory medicine.

Pharmacokinetics

The pharmacokinetic profile of this compound is characterized by its absorption, distribution, metabolism, and excretion. Upon inhalation, the xinafoate salt dissociates into salmeterol and 1-hydroxy-2-naphthoic acid (xinafoate moiety), which are then independently absorbed, distributed, metabolized, and eliminated.[4][5]

Absorption

Following oral inhalation, salmeterol is absorbed into the systemic circulation primarily through the lungs. Due to the low doses administered and subsequent low plasma concentrations, pharmacokinetic data can be challenging to obtain. However, sensitive analytical methods have allowed for the characterization of its absorption profile. A peak plasma concentration (Cmax) is typically reached within 5 to 20 minutes after inhalation. A second, smaller peak may be observed 45 to 90 minutes post-inhalation, likely due to the gastrointestinal absorption of the swallowed portion of the inhaled dose.

Distribution

Salmeterol is highly lipophilic, a property that contributes to its long duration of action by allowing it to partition into the lipid bilayer of cell membranes in the airways, creating a depot from which the drug can gradually diffuse to the β2-adrenergic receptors. It is extensively bound to plasma proteins, approximately 96%, primarily to albumin and alpha-1-acid glycoprotein. The volume of distribution of the central compartment in asthmatic patients is reported to be 177 L.

Metabolism

The metabolism of salmeterol is extensive and occurs predominantly in the liver. The primary enzyme responsible for its metabolism is cytochrome P450 3A4 (CYP3A4), which catalyzes the aliphatic oxidation of salmeterol to its major metabolite, α-hydroxysalmeterol.

Excretion

Salmeterol and its metabolites are eliminated from the body through both fecal and urinary excretion. The majority of an administered dose is excreted in the feces (approximately 57.4%), with a smaller portion eliminated in the urine (around 23%). Less than 5% of a dose is excreted as unchanged salmeterol in the urine. The elimination half-life of salmeterol is approximately 5.5 hours.

Quantitative Pharmacokinetic Data

| Parameter | Value | Reference(s) |

| Time to Peak Plasma Concentration (Tmax) | 0.240 hours (approx. 14.4 minutes) | |

| Peak Plasma Concentration (Cmax) | 47.897 pg/mL (following a 50 µg dose) | |

| Area Under the Curve (AUC) | 156.041 pg/mL/h (following a 50 µg dose) | |

| Bioavailability | Low systemic bioavailability after inhalation | |

| Protein Binding | 96% | |

| Volume of Distribution (Central Compartment) | 177 L | |

| Elimination Half-life | 5.5 hours | |

| Clearance | Average clearance of 392 L/h in asthmatic patients |

Pharmacodynamics

Mechanism of Action

Salmeterol exerts its therapeutic effect through its selective agonism of the β2-adrenergic receptors, which are predominantly located on the smooth muscle cells of the airways. Binding of salmeterol to these receptors initiates a signaling cascade that results in bronchodilation.

Signaling Pathway

The binding of Salmeterol to the β2-adrenergic receptor activates the stimulatory G-protein (Gs). This, in turn, stimulates the enzyme adenylyl cyclase, leading to an increase in the intracellular concentration of cyclic adenosine monophosphate (cAMP). Elevated cAMP levels activate protein kinase A (PKA), which then phosphorylates various target proteins within the smooth muscle cell. This cascade of events ultimately leads to the relaxation of the bronchial smooth muscle, resulting in bronchodilation and improved airflow.

Caption: this compound Signaling Pathway.

Receptor Binding

Salmeterol exhibits high selectivity for the β2-adrenergic receptor over the β1-adrenergic receptor. A key feature contributing to its long duration of action is its interaction with an "exosite" or "exo-domain" on the β2-adrenergic receptor, in addition to the active site. The long lipophilic tail of the salmeterol molecule is thought to anchor it to this exosite, allowing the active head of the molecule to repeatedly engage with the receptor's active site.

| Parameter | Value | Reference(s) |

| Receptor Target | β2-Adrenergic Receptor | |

| Receptor Affinity (Ki) | 1.5 nM for wild-type β2AR | |

| Selectivity | High selectivity for β2 over β1 receptors | |

| Duration of Action | Approximately 12 hours |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are outlines of key experimental protocols used in the study of this compound.

Pharmacokinetic Analysis in Human Plasma by LC-MS/MS

This protocol describes the general steps for quantifying salmeterol concentrations in human plasma.

-

Sample Collection: Collect blood samples from subjects at predetermined time points following the administration of this compound. Plasma is separated by centrifugation.

-

Sample Preparation:

-

To a known volume of plasma (e.g., 0.5 mL), add an internal standard.

-

Perform protein precipitation by adding a solvent like acetonitrile.

-

Centrifuge to pellet the precipitated proteins.

-

The supernatant, containing salmeterol, is then subjected to solid-phase extraction (SPE) for further purification and concentration.

-

-

LC-MS/MS Analysis:

-

Inject the extracted sample into a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.

-

Liquid Chromatography: Separate salmeterol from other components in the sample using a suitable C18 column and a mobile phase gradient (e.g., a mixture of acetonitrile and water with a modifying agent like formic acid).

-

Tandem Mass Spectrometry: Detect and quantify salmeterol using multiple reaction monitoring (MRM). Specific precursor-to-product ion transitions for salmeterol and the internal standard are monitored to ensure specificity and sensitivity.

-

-

Data Analysis: Construct a calibration curve using standards of known salmeterol concentrations. Use the peak area ratios of salmeterol to the internal standard to determine the concentration of salmeterol in the plasma samples.

Caption: Workflow for Pharmacokinetic Analysis.

Guinea Pig Tracheal Ring Relaxation Assay

This ex vivo assay is used to assess the pharmacodynamic effect of bronchodilators.

-

Tissue Preparation:

-

Humanely euthanize a guinea pig and dissect the trachea.

-

Cut the trachea into rings of approximately 2-3 mm in width.

-

Suspend the tracheal rings in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with 95% O2 and 5% CO2.

-

-

Contraction and Relaxation Measurement:

-

Connect the tracheal rings to an isometric force transducer to record changes in muscle tension.

-

Induce a sustained contraction of the tracheal smooth muscle using a contractile agent such as histamine or methacholine.

-

Once a stable contraction is achieved, add cumulative concentrations of this compound to the organ bath.

-

-

Data Analysis:

-

Measure the relaxation response at each concentration of salmeterol as a percentage of the pre-induced contraction.

-

Plot a concentration-response curve and determine the EC50 (the concentration of salmeterol that produces 50% of the maximal relaxation).

-

In Vitro Metabolism using Human Liver Microsomes

This assay helps to identify the metabolic pathways and the enzymes involved in the metabolism of a drug.

-

Incubation:

-

Prepare an incubation mixture containing human liver microsomes, a NADPH-generating system (cofactor for CYP enzymes), and this compound in a suitable buffer.

-

In separate experiments, include selective chemical inhibitors of specific CYP isoforms (e.g., ketoconazole for CYP3A4) to identify the responsible enzyme(s).

-

Incubate the mixture at 37°C for a specified period.

-

-

Sample Processing:

-

Stop the reaction by adding a cold organic solvent (e.g., acetonitrile).

-

Centrifuge the samples to pellet the proteins.

-

-

Analysis:

-

Analyze the supernatant using LC-MS/MS to identify and quantify the parent drug (salmeterol) and its metabolites.

-

-

Data Interpretation:

-

Compare the metabolite profiles in the presence and absence of specific CYP inhibitors to determine the contribution of each enzyme to the metabolism of salmeterol.

-

Conclusion

This compound's distinct pharmacokinetic profile, characterized by its high lipophilicity and prolonged retention in the airways, underpins its long-acting pharmacodynamic effects. Its selective agonism of the β2-adrenergic receptor and the subsequent activation of the adenylyl cyclase-cAMP signaling pathway lead to effective and sustained bronchodilation. The experimental protocols outlined in this guide provide a framework for the continued investigation and development of this important class of respiratory therapeutics. A thorough understanding of these principles is essential for researchers and drug development professionals working to advance the treatment of asthma and COPD.

References

- 1. Salmeterol Efficacy and Bias in the Activation and Kinase-Mediated Desensitization of β2-Adrenergic Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. In vitro reactivity (“organ chamber”) of guinea pig tracheal rings—methodology considerations - Sumarelli Albuquerque - Annals of Translational Medicine [atm.amegroups.org]

- 4. Activation of adenylate cyclase by beta-adrenergic receptors: investigation of rate limiting steps by simultaneous assay of high affinity agonist binding and GDP release - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. In vitro reactivity (“organ chamber”) of guinea pig tracheal rings—methodology considerations - PMC [pmc.ncbi.nlm.nih.gov]

Molecular structure and chemical properties of Salmeterol Xinafoate

An In-depth Technical Guide on the Molecular Structure and Chemical Properties of Salmeteral Xinafoate

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Salmeterol Xinafoate is a long-acting beta-2 adrenergic receptor agonist (LABA) utilized clinically for the management of asthma and chronic obstructive pulmonary disease (COPD).[1] Its therapeutic efficacy is rooted in its specific molecular structure, which confers high selectivity for the β2-adrenoceptor and a prolonged duration of action. This document provides a comprehensive technical overview of this compound, detailing its molecular and chemical properties, mechanism of action, and relevant experimental methodologies. Quantitative data are systematically presented, and key processes are visualized through signaling pathway and workflow diagrams to support advanced research and development activities.

Molecular Structure and Chemical Identity

This compound is an ionic salt formed by the combination of the active moiety, Salmeterol, and 1-hydroxy-2-naphthoic acid (xinafoate).[2][3] The systematic IUPAC name for the compound is 4-Hydroxy-α¹-[[[6-(4-phenylbutoxy)hexyl]amino]methyl]-1,3-benzenedimethanol 1-hydroxy-2-naphthalenecarboxylic acid salt.[4][5]

The Salmeterol base is characterized by a saligenin head (a 4-hydroxy-α¹-substituted 1,3-benzenedimethanol group), which is responsible for binding to and activating the β2-adrenergic receptor. A key structural feature is its long, lipophilic N-substituted side chain, specifically a 6-(4-phenylbutoxy)hexyl group. This aliphatic chain is crucial for its long duration of action, as it is believed to anchor the molecule to an "exosite" within or near the receptor, allowing for repeated binding and activation. The xinafoate moiety is a counter-ion with no significant pharmacological activity.

The crystal structure of this compound (Form I) has been determined to be triclinic (space group P-1). In the solid state, the salmeterol cation and xinafoate anion are linked by N–H···O and O–H···O hydrogen bonds, which influence the conformation of the salmeterol molecule.

Physicochemical Properties

The chemical and physical properties of this compound are critical for its formulation, delivery, and pharmacokinetic profile. It is typically a white to off-white solid. A summary of its key properties is provided in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | References |

| Molecular Formula | C₂₅H₃₇NO₄ • C₁₁H₈O₃ | |

| Molecular Weight | 603.75 g/mol | |

| CAS Number | 94749-08-3 | |

| Melting Point | 137-138°C | |

| Solubility | Soluble to 100 mM in DMSO and 20 mM in ethanol; slightly soluble in water. | |

| pKa | 8.3 and 10.3 | |

| Appearance | White to Off-White Solid |

Mechanism of Action and Signaling Pathway

Salmeterol is a potent and highly selective β2-adrenergic receptor agonist. Its primary mechanism of action is the stimulation of intracellular adenylyl cyclase, the enzyme responsible for converting adenosine triphosphate (ATP) to cyclic-3',5'-adenosine monophosphate (cAMP). The resulting increase in intracellular cAMP levels activates protein kinase A (PKA). PKA, in turn, phosphorylates various target proteins, leading to the relaxation of bronchial smooth muscle and subsequent bronchodilation. This action alleviates the bronchoconstriction characteristic of asthma and COPD.

Beyond bronchodilation, Salmeterol also exhibits anti-inflammatory properties by inhibiting the release of mediators such as histamine, leukotrienes, and prostaglandins from mast cells in the lungs. The long duration of action (approximately 12 hours) is a hallmark of Salmeterol, attributed to the high lipophilicity of its side chain, which allows it to remain associated with the cell membrane and persistently engage the β2-receptor.

References

- 1. axplora.com [axplora.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. This compound | Adrenergic beta-2 Receptor Agonists: R&D Systems [rndsystems.com]

- 5. Crystal structure of this compound form I (Serevent®Diskus®), (C25H37NO4)(C11H8O3) | Powder Diffraction | Cambridge Core [cambridge.org]

A Technical Guide to Salmeterol Xinafoate for Asthma and COPD Research

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Salmeterol Xinafoate is a long-acting β2-adrenergic receptor agonist (LABA) integral to the management of persistent asthma and chronic obstructive pulmonary disease (COPD).[1][2] Unlike short-acting β2-agonists (SABAs) used for acute symptom relief, salmeterol provides extended bronchodilation for approximately 12 hours, making it a cornerstone for maintenance therapy.[3][4] Its unique molecular structure and pharmacokinetic profile confer a prolonged duration of action, which has been a significant advancement in controlling symptoms and improving lung function in patients with obstructive airway diseases.[5]

This technical guide provides an in-depth exploration of this compound, focusing on its core mechanism of action, quantitative pharmacological data, and detailed experimental protocols. It is designed to serve as a comprehensive resource for researchers and drug development professionals engaged in the study of respiratory therapeutics.

Molecular Profile and Pharmacodynamics

Salmeterol is a selective β2-adrenergic receptor agonist characterized by a long, lipophilic side chain. This structural feature is crucial for its extended duration of action, allowing the molecule to anchor within the lipid bilayer of the cell membrane near the β2-adrenergic receptor (β2AR). This creates a local reservoir from which the active portion of the molecule can continuously engage with the receptor's active site.

Mechanism of Action: The primary therapeutic effect of salmeterol is achieved through the stimulation of β2-adrenergic receptors on the surface of airway smooth muscle cells. This interaction initiates a Gs protein-coupled signaling cascade:

-

Receptor Binding: Salmeterol binds to the β2AR.

-

G-Protein Activation: The activated receptor stimulates the Gs alpha subunit of its associated G-protein.

-

Adenylyl Cyclase Activation: The Gs alpha subunit activates the enzyme adenylyl cyclase.

-

cAMP Production: Adenylyl cyclase catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP).

-

PKA Activation: Increased intracellular cAMP levels lead to the activation of Protein Kinase A (PKA).

-

Smooth Muscle Relaxation: PKA phosphorylates various downstream targets, resulting in the sequestration of intracellular calcium and the relaxation of airway smooth muscle, leading to bronchodilation.

Beyond its primary bronchodilatory function, salmeterol also exhibits anti-inflammatory properties by inhibiting the release of mediators like histamine and leukotrienes from mast cells in the lungs.

Caption: The canonical β2-adrenergic receptor signaling pathway activated by Salmeterol.

Biased Agonism: Salmeterol is considered a partial agonist and exhibits biased agonism. It potently activates the Gs-cAMP pathway responsible for bronchodilation while only weakly recruiting β-arrestin. The limited β-arrestin recruitment is significant because β-arrestin is involved in receptor desensitization and internalization. This bias may contribute to salmeterol's sustained therapeutic effect and a lower potential for tolerance development compared to other agonists.

Caption: Logical flow of Salmeterol's biased agonism, favoring the Gs pathway over β-arrestin.

Quantitative Pharmacological Data

The efficacy and selectivity of this compound have been quantified in numerous preclinical and clinical studies. The following tables summarize key data points for researchers.

| Parameter | Species/System | Value | Reference |

| pEC₅₀ (cAMP accumulation) | CHO cells (human β2AR) | 9.6 | |

| CHO cells (human β1AR) | 6.1 | ||

| CHO cells (human β3AR) | 5.9 | ||

| Affinity (pKA) | Guinea-pig trachea | 7.4 | |

| Dissociation Constant (Kd) | β2AR | 1 to 2 nM | |

| Intrinsic Efficacy | Guinea-pig trachea | Partial agonist (~3-fold lower than salbutamol) |

Table 1: Receptor Affinity, Selectivity, and Efficacy. This data highlights salmeterol's high potency and selectivity for the β2-adrenergic receptor.

| Parameter | Value | Reference |

| Route of Administration | Oral Inhalation | |

| Systemic Bioavailability | Low or undetectable at therapeutic doses | |

| Plasma Protein Binding | 96% | |

| Terminal Elimination Half-life | ~5.5 hours | |

| Duration of Action | ~12 hours |

Table 2: Pharmacokinetic Properties of Salmeterol. The high protein binding and low systemic bioavailability minimize systemic side effects.

| Treatment Group (12 Weeks) | Mean Change from Baseline | Comparison vs. Placebo | Comparison vs. Ipratropium | Reference |

| Salmeterol (42 µg twice daily) | Significant improvement in FEV₁ | p < 0.0001 | p < 0.0001 | |

| Ipratropium (36 µg four times daily) | Improvement in FEV₁ | - | - | |

| Placebo | - | - | - | |

| Time to First COPD Exacerbation | Superior to both placebo and ipatropium (p < 0.05) |

Table 3: Summary of Clinical Efficacy in COPD (12-Week Multicenter Trial). Salmeterol demonstrated superior efficacy in improving lung function and reducing exacerbations compared to both placebo and ipratropium bromide.

Key Experimental Protocols for Preclinical Research

Reproducible and robust experimental models are critical for evaluating novel respiratory therapeutics. Below are detailed protocols for key in vitro and in vivo assays relevant to salmeterol research.

In Vitro Assays

Protocol 4.1.1: cAMP Accumulation Assay in HEK293 Cells

This assay quantifies the ability of a β2-agonist to stimulate the production of intracellular cAMP.

-

Materials & Reagents:

-

HEK293 cells stably expressing the human β2-adrenergic receptor.

-

Cell culture medium (e.g., DMEM with 10% FBS).

-

Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

This compound, Isoproterenol (full agonist control), Propranolol (antagonist control).

-

Lysis buffer.

-

Commercially available cAMP detection kit (e.g., HTRF, ELISA, or LANCE).

-

-

Methodology:

-

Cell Culture: Plate β2AR-HEK293 cells in 96-well or 384-well plates and grow to 80-90% confluency.

-

Starvation: Replace growth medium with serum-free medium for 2-4 hours prior to the assay.

-

Pre-incubation: Add PDE inhibitor (e.g., 500 µM IBMX) to all wells and incubate for 30 minutes at 37°C.

-

Compound Addition: Add varying concentrations of this compound or control compounds to the wells. Incubate for 30 minutes at 37°C.

-

Cell Lysis: Aspirate the medium and add lysis buffer to each well. Incubate as per the kit manufacturer's instructions.

-

Detection: Transfer lysate to the detection plate and perform the cAMP measurement according to the kit protocol.

-

Data Analysis: Plot the response (e.g., fluorescence ratio) against the log concentration of the agonist. Fit the data to a four-parameter logistic equation to determine the EC₅₀ and Emax values.

-

Caption: A typical experimental workflow for a cell-based cAMP accumulation assay.

Protocol 4.1.2: Isolated Organ Bath Assay (Guinea Pig Trachea)

This ex vivo assay measures the relaxant effect of compounds on pre-contracted airway smooth muscle.

-

Materials & Reagents:

-

Male Dunkin-Hartley guinea pigs (250-400g).

-

Krebs-Henseleit buffer.

-

Carbogen gas (95% O₂, 5% CO₂).

-

Contractile agents (e.g., Histamine, Carbachol).

-

This compound, Salbutamol (comparator).

-

Isolated organ bath system with isometric force transducers.

-

-

Methodology:

-

Tissue Preparation: Humanely euthanize a guinea pig and dissect the trachea. Clean the trachea of adhering connective tissue and cut it into 2-3 mm rings.

-

Mounting: Suspend the tracheal rings in organ baths containing Krebs-Henseleit buffer, maintained at 37°C and continuously bubbled with carbogen.

-

Equilibration: Allow the tissues to equilibrate for 60-90 minutes under a resting tension of 1 g, with buffer changes every 15 minutes.

-

Contraction: Induce a submaximal, stable contraction using a contractile agent (e.g., 1 µM Histamine).

-

Compound Addition: Once a stable plateau is reached, add this compound or comparator compounds in a cumulative, concentration-dependent manner.

-

Measurement: Record the relaxation response as a percentage reversal of the induced tone.

-

Data Analysis: Plot the percentage relaxation against the log concentration of the compound. Fit the data to determine potency (EC₅₀) and efficacy (Emax).

-

In Vivo Models

Protocol 4.2.1: Ovalbumin (OVA)-Induced Murine Model of Allergic Asthma

This is a widely used model to study hallmark features of asthma, including airway hyperresponsiveness (AHR), eosinophilic inflammation, and mucus hypersecretion.

-

Materials & Reagents:

-

BALB/c mice (6-8 weeks old).

-

Ovalbumin (OVA), Grade V.

-

Aluminum hydroxide (Alum) adjuvant.

-

Saline (sterile, pyrogen-free).

-

This compound formulation for inhalation/intranasal delivery.

-

Whole-body plethysmography equipment.

-

Methacholine.

-

-

Methodology:

-

Sensitization (Days 0 and 14): Administer an intraperitoneal (i.p.) injection of OVA (e.g., 20 µg) emulsified in Alum.

-

Challenge (e.g., Days 21, 22, 23): Expose mice to an aerosolized solution of 1% OVA in saline for 30 minutes.

-

Therapeutic Intervention: Administer this compound (often in combination with an inhaled corticosteroid) via the desired route (e.g., intranasal, nebulization) 1 hour prior to each OVA challenge.

-

Assessment of AHR (Day 25): Place mice in whole-body plethysmographs. After establishing a baseline, expose them to increasing concentrations of nebulized methacholine. Record the enhanced pause (Penh) value as an index of airway obstruction.

-

Bronchoalveolar Lavage (BAL) (Day 25): After AHR measurement, euthanize the mice and perform a lung lavage with saline. Analyze the BAL fluid for total and differential inflammatory cell counts (e.g., eosinophils, neutrophils).

-

Histology: Perfuse and fix the lungs for histological analysis to assess inflammation and goblet cell metaplasia (mucus production) using H&E and PAS staining, respectively.

-

Caption: Timeline and key phases of the ovalbumin-induced allergic asthma model in mice.

Conclusion

This compound remains a critical therapeutic agent for the long-term management of asthma and COPD. Its efficacy is rooted in a well-defined mechanism of action as a selective, long-acting β2-adrenergic receptor agonist with a unique molecular pharmacology that includes biased agonism. For research and development professionals, a thorough understanding of its quantitative properties and the application of robust preclinical models are essential for innovating the next generation of respiratory medicines. The protocols and data presented in this guide offer a foundational resource for the continued investigation of salmeterol and the broader landscape of obstructive airway disease therapeutics.

References

The Dawn of a 12-Hour Bronchodilator: An In-depth Technical Guide to the Early Research on Salmeterol Xinafoate's Duration of Action

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the foundational pre-clinical and clinical research that established Salmeterol Xinafoate as a long-acting beta-2 adrenergic agonist (LABA). We will explore the early experimental protocols, present the key quantitative data that demonstrated its prolonged 12-hour duration of action, and visualize the underlying molecular mechanisms and experimental workflows.

Introduction: A Paradigm Shift in Asthma and COPD Management

Prior to the introduction of Salmeterol, the management of bronchoconstriction in asthma and chronic obstructive pulmonary disease (COPD) was primarily reliant on short-acting beta-2 agonists (SABAs) like salbutamol, which offered rapid relief but required frequent dosing every 4 to 6 hours.[1] This often resulted in nocturnal symptoms and a significant burden on patient quality of life. The development of Salmeterol in the late 1980s marked a pivotal moment, offering sustained bronchodilation for approximately 12 hours, a breakthrough that would redefine maintenance therapy for obstructive airway diseases.[1][2]

The prolonged duration of action of Salmeterol is attributed to its unique molecular structure, specifically its long, lipophilic side chain.[3] This allows the molecule to anchor itself to an "exo-site" on or near the beta-2 adrenergic receptor, permitting repeated activation of the receptor over an extended period.[4] This guide will examine the seminal studies that first characterized this remarkable property.

Pre-clinical Investigations: Unveiling a Prolonged Effect

Early in-vitro and in-vivo animal studies were crucial in differentiating Salmeterol from its shorter-acting predecessors. A key focus of this research was to demonstrate a persistent relaxant effect on airway smooth muscle, even after the removal of the free drug from the surrounding environment.

In-Vitro Studies on Guinea Pig Trachea

Pioneering experiments utilized isolated guinea pig tracheal preparations to assess the onset and duration of action of new bronchodilator compounds.

A representative protocol from this era is as follows:

-

Tissue Preparation: Tracheas were excised from guinea pigs and cut into rings or strips. In some studies, the epithelium was removed to investigate its potential influence on drug action.

-

Mounting: The tracheal preparations were mounted in organ baths or superfusion apparatuses containing a physiological salt solution (e.g., Krebs solution) maintained at 37°C and aerated with a mixture of 95% oxygen and 5% carbon dioxide.

-

Contraction: A contractile agent, such as carbachol or prostaglandin F2α, was used to induce a stable, submaximal contraction of the tracheal smooth muscle.

-

Drug Administration: Salmeterol, salbutamol, or other beta-agonists were added to the bath or superfusion medium at various concentrations, and the resulting relaxation of the tracheal tissue was measured isometrically.

-

Washout and Duration Assessment: A key step to determine the duration of action was the "washout" phase. The tissues were continuously superfused with agonist-free medium to remove the drug. The persistence of the relaxant effect after washout was the primary indicator of a long duration of action.

-

Antagonism Studies: To confirm that the persistent effect was mediated by the beta-2 receptor, a beta-blocker like propranolol was introduced to observe if it reversed the relaxation induced by Salmeterol.

The following table summarizes typical findings from these early in-vitro experiments.

| Compound | Onset of Action | Duration of Action after Washout | Reversibility with Propranolol |

| Salmeterol | Slower | Persistent relaxation for up to 12 hours | Readily reversed |

| Salbutamol | Rapid | Rapidly reversed within minutes | Readily reversed |

| Isoprenaline | Rapid | Rapidly reversed within minutes | Readily reversed |

Table 1: Comparative in-vitro pharmacology of Salmeterol and short-acting beta-agonists in guinea pig trachea.

dot

Caption: In-vitro experimental workflow for assessing the duration of action.

Early Clinical Trials: Quantifying the 12-Hour Bronchodilation in Humans

Following the promising pre-clinical data, the focus shifted to evaluating Salmeterol's efficacy and duration of action in patients with asthma. A landmark early study was published by Ullman and Svedmyr in 1988, which provided the first clinical evidence of its long-acting profile.

Clinical Trial Protocol: A Comparative Study

The design of these early clinical trials was crucial in demonstrating the superiority of Salmeterol over existing therapies.

A typical protocol from this period is outlined below:

-

Patient Population: Adult patients with stable asthma were recruited for the study.

-

Study Design: A randomized, double-blind, crossover design was employed. This meant that each patient received all the study drugs (e.g., Salmeterol at different doses and a comparator like salbutamol) on separate occasions, with a washout period in between. The order in which they received the drugs was random, and neither the patients nor the investigators knew which drug was being administered at any given time.

-

Drug Administration: The drugs were administered via a metered-dose inhaler.

-

Efficacy Measurements: The primary endpoints were lung function parameters, specifically Forced Expiratory Volume in one second (FEV1) and Peak Expiratory Flow (PEF).

-

Data Collection: FEV1 and PEF were measured at baseline and then at regular intervals for up to 12 hours post-inhalation. In the Ullman and Svedmyr (1988) study, measurements were taken in a clinical setting for the first 6 hours, and PEF was self-recorded by patients at home for the subsequent 6 hours.

-

Safety Monitoring: Cardiovascular parameters such as heart rate and blood pressure, as well as the incidence of tremor, were monitored to assess the safety and side-effect profile of the different doses.

Quantitative Data from Early Clinical Trials

The data from these trials clearly illustrated the prolonged bronchodilator effect of Salmeterol.

| Time Post-Inhalation | Mean Change in FEV1 (L) - Salbutamol 200 µg | Mean Change in FEV1 (L) - Salmeterol 50 µg |

| Peak (0-1 hour) | ~0.5 L | ~0.5 L |

| 6 hours | Returned to baseline | Significant bronchodilation maintained |

| 12 hours | - | Over 50% of the maximum effect remained |

Table 2: Summary of FEV1 changes over time from the Ullman and Svedmyr (1988) study.

| Time Post-Inhalation | Mean Change in PEF (L/min) - Salbutamol 200 µg | Mean Change in PEF (L/min) - Salmeterol 50 µg |

| Peak (0-2 hours) | ~74 L/min | ~71 L/min |

| 6 hours | Returned to baseline | Significant improvement maintained |

| 12 hours | - | Over 50% of the maximum effect remained |

Table 3: Summary of PEF changes over time from the Ullman and Svedmyr (1988) study.

These results were groundbreaking, demonstrating that while Salmeterol had a peak effect comparable to salbutamol, its duration of action was substantially longer, with a significant bronchodilator effect still present 12 hours after a single dose.

Mechanism of Action: The Molecular Basis for a Long-Lasting Effect

The prolonged duration of Salmeterol's action is a direct consequence of its interaction with the beta-2 adrenergic receptor, a G-protein coupled receptor (GPCR).

dot

Caption: this compound's signaling pathway.

Upon inhalation, Salmeterol binds to the beta-2 adrenergic receptors on the surface of bronchial smooth muscle cells. This binding activates a stimulatory G-protein (Gs), which in turn stimulates the enzyme adenylyl cyclase. Adenylyl cyclase then catalyzes the conversion of adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP). The resulting increase in intracellular cAMP levels activates Protein Kinase A (PKA), which initiates a cascade of phosphorylation events leading to the relaxation of the bronchial smooth muscle and, consequently, bronchodilation. The lipophilic side chain of Salmeterol is thought to anchor the molecule in the cell membrane, allowing it to repeatedly engage with the receptor, thus explaining its long duration of action.

Conclusion

The early pre-clinical and clinical research on this compound was instrumental in establishing its role as a cornerstone of maintenance therapy for asthma and COPD. The meticulous in-vitro studies on isolated airway tissues and the well-designed comparative clinical trials provided unequivocal evidence of its 12-hour duration of action. This body of work not only introduced a new therapeutic class of long-acting beta-2 agonists but also significantly advanced the management of chronic obstructive airway diseases, offering patients sustained symptom control and an improved quality of life. The principles and methodologies employed in these early studies continue to inform the development and evaluation of novel respiratory therapeutics today.

References

- 1. Salmeterol: an inhaled beta 2-agonist with prolonged duration of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Salmeterol, a new long acting inhaled beta 2 adrenoceptor agonist: comparison with salbutamol in adult asthmatic patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. taylorandfrancis.com [taylorandfrancis.com]

- 4. go.drugbank.com [go.drugbank.com]

The Role of Salmeterol Xinafoate in Bronchodilation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Salmeterol Xinafoate is a long-acting beta-2 adrenergic receptor (β2-AR) agonist widely prescribed for the management of asthma and chronic obstructive pulmonary disease (COPD). Its clinical efficacy is rooted in its ability to induce sustained bronchodilation, thereby alleviating airway obstruction and improving respiratory function. This technical guide provides an in-depth exploration of the molecular and cellular mechanisms underpinning the bronchodilatory effects of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of key pathways.

Core Mechanism of Action: Selective β2-Adrenergic Receptor Agonism

This compound exerts its therapeutic effect through its selective agonism at the β2-adrenergic receptor, a G-protein coupled receptor (GPCR) predominantly expressed on the surface of airway smooth muscle cells.[1][2] The binding of Salmeterol to the β2-AR initiates a cascade of intracellular events culminating in smooth muscle relaxation and bronchodilation.

Molecular Interactions and Binding Affinity

Salmeterol is a partial agonist at the β2-AR, meaning it does not elicit the maximum possible response from the receptor, even at saturating concentrations.[2][3] Its unique chemical structure, featuring a long, lipophilic N-substituent, is crucial for its high affinity and long duration of action.[4] This lipophilic tail is thought to interact with an "exosite" on or near the receptor, allowing the drug to remain anchored at the cell membrane and repeatedly engage with the receptor's active site.

The binding affinity of Salmeterol for the β2-AR has been quantified in various studies. The dissociation constant (Kd), a measure of the drug's affinity for its receptor, is a key parameter in understanding its potency.

| Parameter | Value | Cell/Tissue Type | Reference |

| Dissociation Constant (Kd) | ~1-2 nM | Not specified | |

| -log IC50 (High-affinity site) | 7.7 ± 0.15 | Dog Lung Membranes | |

| -log IC50 (Low-affinity site) | 5.6 ± 0.44 | Dog Lung Membranes |

Table 1: Binding Affinity of Salmeterol for the β2-Adrenergic Receptor. This table summarizes the reported binding affinity of Salmeterol, highlighting its high affinity for the receptor.

The Downstream Signaling Cascade

The activation of the β2-AR by Salmeterol triggers a well-defined signaling pathway that leads to bronchodilation.

Figure 1: this compound Signaling Pathway. This diagram illustrates the sequence of events following the binding of Salmeterol to the β2-adrenergic receptor, leading to bronchodilation.

Upon binding of Salmeterol, the β2-AR undergoes a conformational change, leading to the activation of the heterotrimeric Gs protein. The activated Gs protein, in turn, stimulates adenylyl cyclase, an enzyme embedded in the cell membrane. Adenylyl cyclase then catalyzes the conversion of adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP).

The resulting increase in intracellular cAMP levels is the central event in the bronchodilatory response. cAMP acts as a second messenger, activating downstream effector molecules, primarily Protein Kinase A (PKA). PKA phosphorylates various intracellular proteins, leading to a decrease in intracellular calcium concentrations and the inactivation of myosin light chain kinase, ultimately resulting in the relaxation of the airway smooth muscle. There is also evidence to suggest the involvement of another cAMP effector, the Exchange Protein directly activated by cAMP (EPAC), in mediating the anti-proliferative effects on airway smooth muscle cells.

Functional Potency and Efficacy

The functional consequence of the signaling cascade is the relaxation of constricted airway smooth muscle, leading to bronchodilation. The potency of Salmeterol in inducing this effect is typically measured by its half-maximal effective concentration (EC50).

| Parameter | Value | Cell/Tissue Type | Reference |

| cAMP Accumulation EC50 | 151.8 ± 49.1 fmol/µg protein (at 10⁻⁶ M) | Cultured Human Bronchial Epithelial Cells | |

| Tracheal Relaxation (vs. Carbachol-induced contraction) | More potent than salbutamol and formoterol | Guinea Pig Isolated Trachea | |

| Partial Agonism (vs. Isoproterenol) | Lower maximal effect | Not specified |

Table 2: Functional Potency and Efficacy of Salmeterol. This table presents data on the potency of Salmeterol in stimulating cAMP production and inducing airway smooth muscle relaxation, highlighting its partial agonist nature.

Experimental Protocols

Radioligand Binding Assay for β2-Adrenergic Receptor

Objective: To determine the binding affinity (Kd) of this compound for the β2-adrenergic receptor.

Methodology:

-

Membrane Preparation: Lung tissue or cells expressing β2-AR (e.g., Basenji-greyhound dog lung membranes) are homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged to pellet the membranes. The pellet is washed and resuspended in the assay buffer.

-

Binding Reaction: The membrane preparation is incubated with a fixed concentration of a radiolabeled β2-AR antagonist (e.g., ¹²⁵I-cyanopindolol) and varying concentrations of unlabeled this compound.

-

Incubation: The reaction mixture is incubated at a specific temperature (e.g., 37°C) for a defined period to allow binding to reach equilibrium.

-

Separation of Bound and Free Ligand: The reaction is terminated by rapid filtration through glass fiber filters, which retain the membrane-bound radioligand. The filters are then washed with cold buffer to remove unbound radioligand.

-

Quantification: The radioactivity retained on the filters is measured using a gamma counter.

-

Data Analysis: Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled β2-AR antagonist. Specific binding is calculated by subtracting non-specific binding from total binding. The data are then analyzed using non-linear regression to determine the IC50 of Salmeterol, from which the Ki (and subsequently Kd) can be calculated using the Cheng-Prusoff equation.

Figure 2: Radioligand Binding Assay Workflow. A schematic representation of the key steps involved in determining the binding affinity of Salmeterol to the β2-adrenergic receptor.

cAMP Accumulation Assay

Objective: To measure the ability of this compound to stimulate the production of intracellular cAMP.

Methodology:

-

Cell Culture: Human bronchial epithelial cells are cultured to confluence in appropriate media.

-

Pre-incubation: The cells are washed and pre-incubated with a phosphodiesterase inhibitor (e.g., isobutylmethylxanthine) to prevent the degradation of cAMP.

-

Stimulation: The cells are then incubated with varying concentrations of this compound for a specific time period (e.g., 24 hours).

-

Cell Lysis: The reaction is stopped, and the cells are lysed to release the intracellular contents, including cAMP.

-